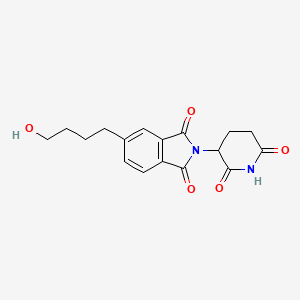

Thalidomide-5'-C4-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thalidomide-5’-C4-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-C4-OH, have been studied for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-C4-OH involves the hydroxylation of thalidomide at the 5’ position. This can be achieved through various synthetic routes, including the use of cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation reaction . The reaction conditions typically involve the use of liver microsomes from humans or animals, with the addition of specific inhibitors or inducers to modulate enzyme activity .

Industrial Production Methods

Industrial production of Thalidomide-5’-C4-OH would likely involve large-scale biotransformation processes using recombinant enzymes or engineered microbial systems to achieve the desired hydroxylation. The use of high-performance liquid chromatography (HPLC) is essential for the purification and validation of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Thalidomide-5’-C4-OH undergoes various chemical reactions, including:

Oxidation: Further hydroxylation to form dihydroxy derivatives.

Reduction: Reduction of the carbonyl groups in the phthalimide ring.

Substitution: Nucleophilic substitution reactions at the phthalimide ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of Thalidomide-5’-C4-OH, which may have different pharmacological properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Thalidomide-5’-C4-OH exerts its effects through multiple molecular targets and pathways:

Cereblon (CRBN): Binds to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), leading to the degradation of specific proteins.

Tumor Necrosis Factor-alpha (TNF-α): Modulates the release of TNF-α and other cytokines, resulting in anti-inflammatory and immunosuppressive effects.

Angiogenesis: Inhibits angiogenesis by modulating the activity of various growth factors and signaling pathways.

Comparación Con Compuestos Similares

Thalidomide-5’-C4-OH can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide:

Lenalidomide: Similar to Thalidomide-5’-C4-OH in its immunomodulatory and anti-angiogenic properties but has a different safety profile and potency.

Pomalidomide: More potent than Thalidomide-5’-C4-OH and lenalidomide in its anti-cancer effects but also associated with different side effects.

These comparisons highlight the uniqueness of Thalidomide-5’-C4-OH in terms of its specific molecular targets and pharmacological properties.

Propiedades

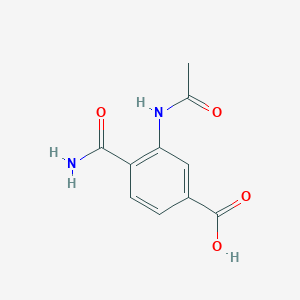

Fórmula molecular |

C17H18N2O5 |

|---|---|

Peso molecular |

330.33 g/mol |

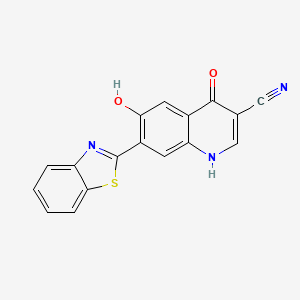

Nombre IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutyl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H18N2O5/c20-8-2-1-3-10-4-5-11-12(9-10)17(24)19(16(11)23)13-6-7-14(21)18-15(13)22/h4-5,9,13,20H,1-3,6-8H2,(H,18,21,22) |

Clave InChI |

UQVGLTXRDHOFAP-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)